4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C28H27N5O5S2 and its molecular weight is 577.67. The purity is usually 95%.
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Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule with potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N4O3S2, with a molecular weight of approximately 432.56 g/mol. The structure includes a dihydroquinoline moiety, which is known for its biological significance, particularly in medicinal chemistry.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C21H24N4O3S2 |
Molecular Weight | 432.56 g/mol |
Key Functional Groups | Sulfonamide, Benzamide, Dihydroquinoline |
CAS Number | 5455-89-0 |
Antimicrobial Properties
Research indicates that compounds containing sulfonamide and quinoline structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against strains resistant to traditional antibiotics.
Case Study: Antibacterial Activity
In a recent study, derivatives of sulfonamide-based compounds were tested against various bacteria. The results demonstrated that certain modifications to the quinoline structure enhanced antibacterial efficacy:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 1 to 32 µg/mL depending on the derivative.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. The presence of the quinoline ring system is associated with cytotoxic effects against various cancer cell lines.
Research Findings
A study published in Biomolecules & Therapeutics reported that the compound exhibited significant cytotoxicity against human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells.
The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. For instance, the sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and some cancer cells.
Summary of Biological Activities
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S2/c1-19-18-20(2)30-28(29-19)32-39(35,36)24-15-11-23(12-16-24)31-27(34)22-9-13-25(14-10-22)40(37,38)33-17-5-7-21-6-3-4-8-26(21)33/h3-4,6,8-16,18H,5,7,17H2,1-2H3,(H,31,34)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNLOYCMYUTXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.